molecular formula C10H8BNO4 B1646532 3-Maleimidophenyl boronic acid CAS No. 170368-42-0

3-Maleimidophenyl boronic acid

Cat. No. B1646532
CAS RN: 170368-42-0
M. Wt: 216.99 g/mol
InChI Key: VRWRNFAUYWXDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It is a sulfhydryl reactive iodinatable compound . This compound is a derivative of boronic acid and holds prominence in scientific research due to its versatile applications . It is used as a probe in studies for the detection of diol molecules and finds utility in various areas such as bioconjugation, drug delivery, and protein labeling .


Molecular Structure Analysis

The molecular weight of 3-Maleimidophenyl boronic acid is 216.99 . The molecular formula is C10H8BNO4 .


Chemical Reactions Analysis

Boronic acids, including 3-Maleimidophenyl boronic acid, form five-membered boronate esters with diols . They have become increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .


Physical And Chemical Properties Analysis

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It has a molecular weight of 216.99 and a melting point of over 360 °C . It should be stored at 0-8°C .

Scientific Research Applications

Bioconjugation

3-Maleimidophenyl boronic acid is utilized in bioconjugation processes due to its ability to form stable covalent bonds with biomolecules. This application is crucial for creating targeted drug delivery systems and for attaching probes or markers to specific proteins or antibodies .

Drug Delivery

The compound’s unique properties facilitate the development of drug delivery mechanisms. By targeting specific biological markers, it can improve the efficacy and specificity of therapeutic agents .

Protein Labeling

In proteomics, 3-Maleimidophenyl boronic acid is used for protein labeling, allowing researchers to track and analyze proteins’ behavior and interactions within cells .

Sensing Applications

Boronic acids, including 3-Maleimidophenyl boronic acid, are known for their sensing capabilities, particularly in detecting diols and anions like fluoride or cyanide. This makes them valuable in environmental monitoring and diagnostics .

Fluorescent Sensing

Combining boronic acid with fluorescent elements like pyrene has led to the development of sensors for catecholamines and their derivatives, which are important in medical diagnostics .

Safety and Hazards

The safety data sheet of 3-Maleimidophenyl boronic acid suggests that it should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Future Directions

Boronic acids, including 3-Maleimidophenyl boronic acid, are increasingly utilized in diverse areas of research . They are used for the selective recognition of a wide range of analytes . The ability of these chemical receptors to recognize and bind to specific targets mimics certain biological processes . This has led to their utility in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

properties

IUPAC Name

[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWRNFAUYWXDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Maleimidophenyl boronic acid

Synthesis routes and methods

Procedure details

(3-Aminophenyl)boronic acid (1.26 grams, 0.01 mole) is dissolved in saturated NaHCO3 (50 ml) by briefly heating the mixture on a hot plate. The solution is cooled in an ice bath to approximately 0° C., and N-methoxycarbonylmaleimide (1.55 grams, 0.01 mole) added with vigorous stirring. After 10 min. the solution is diluted with water (200 ml) and then stirred at room temperature for 30 to 40 min. The pH is adjusted to approximately 5.5 by addition of 1M H2SO4, and the precipitate collected by filtration. The precipitate is washed with 1M H2SO4 (2×50 ml), and then dried overnight in vacuo over NaOH pellets to afford 1.39 grams (64% yield) of (3-maleimidophenyl)boronic acid. The structure was confirmed by 300 MHz, 1H NMR spectrometry in d6 -DMSO.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Maleimidophenyl boronic acid
Reactant of Route 2
3-Maleimidophenyl boronic acid
Reactant of Route 3
Reactant of Route 3
3-Maleimidophenyl boronic acid
Reactant of Route 4
Reactant of Route 4
3-Maleimidophenyl boronic acid
Reactant of Route 5
Reactant of Route 5
3-Maleimidophenyl boronic acid
Reactant of Route 6
Reactant of Route 6
3-Maleimidophenyl boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.